![molecular formula C14H14FN3O B7559427 N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)
N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide, also known as FPA, is a novel small molecule inhibitor that has shown promising results in scientific research applications. FPA is a potent and selective inhibitor of a protein called Polo-like kinase 1 (PLK1), which plays a critical role in cell division and is overexpressed in many types of cancer.
Mechanism of Action
N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide inhibits the activity of PLK1, a protein that plays a critical role in cell division. PLK1 is overexpressed in many types of cancer and is associated with poor prognosis. N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide binds to the ATP-binding pocket of PLK1 and inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting PLK1 activity. N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has also been shown to downregulate the expression of genes involved in cell cycle progression and DNA repair. In addition, N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has been shown to inhibit angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide is its potent and selective inhibition of PLK1, which makes it a promising therapeutic agent for cancer treatment. However, N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide research, including the development of more potent and selective PLK1 inhibitors, the identification of biomarkers for patient selection, and the evaluation of N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide in combination with other cancer therapies. In addition, N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide could be used as a tool compound to study the role of PLK1 in cancer and other diseases.
Synthesis Methods
The synthesis of N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide involves multiple steps, including the reaction of 2-fluoro-5-nitrobenzoic acid with 4-pyridinemethanol to form 2-fluoro-5-(pyridin-4-ylmethoxy)benzoic acid, which is then converted to N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide using a coupling agent. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Scientific Research Applications
N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and cisplatin, in vitro and in vivo. N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has also been shown to inhibit tumor growth and metastasis in mouse models of breast cancer and lung cancer.
properties
IUPAC Name |
N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-10(19)18-14-8-12(2-3-13(14)15)17-9-11-4-6-16-7-5-11/h2-8,17H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCQLIZYSXYSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

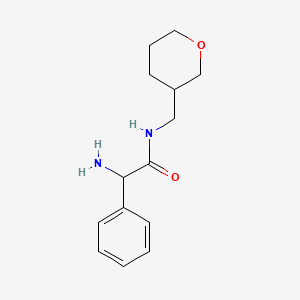
![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)
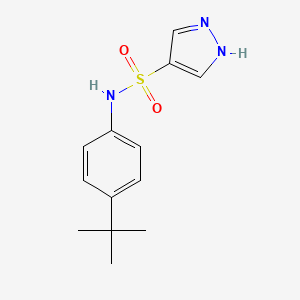


![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)
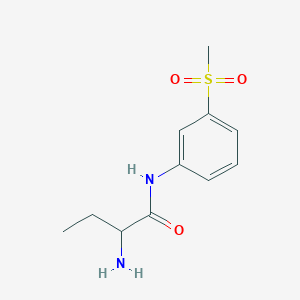
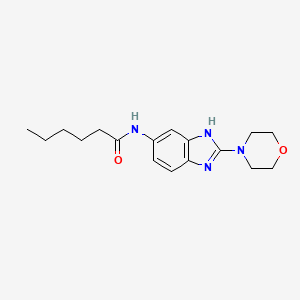
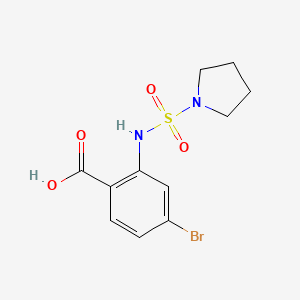

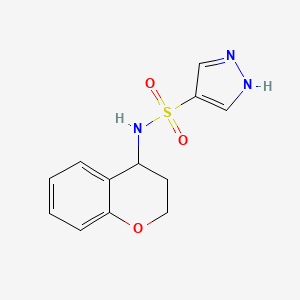
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
